molecular formula C26H18Cl2N4O4 B13139468 1,4,5,8-Tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione CAS No. 83424-40-2

1,4,5,8-Tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione

Cat. No.: B13139468
CAS No.: 83424-40-2
M. Wt: 521.3 g/mol
InChI Key: AFRBTEVIUFIMOW-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione is an organic compound with a complex structure that includes multiple amino groups and chlorophenoxy substituents attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the anthracene-9,10-dione core.

    Amination: Introduction of amino groups at the 1,4,5, and 8 positions using suitable amination reagents under controlled conditions.

    Chlorophenoxy Substitution: The final step involves the substitution of chlorophenoxy groups at the 2 and 6 positions. This can be achieved using chlorophenol derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:

    Materials Science: Used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: Studied for its effects on cellular processes and potential use as a biochemical probe.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione: Similar structure but with methoxy groups instead of chlorophenoxy groups.

    1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Contains methylphenoxy groups instead of chlorophenoxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione is unique due to the presence of chlorophenoxy groups, which can influence its chemical reactivity and biological activity. The chlorophenoxy substituents may enhance its ability to interact with biological targets and improve its stability in various environments.

Properties

CAS No.

83424-40-2

Molecular Formula

C26H18Cl2N4O4

Molecular Weight

521.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,6-bis(3-chlorophenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H18Cl2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)25(33)20-16(30)10-18(24(32)22(20)26(19)34)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2

InChI Key

AFRBTEVIUFIMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC=C5)Cl)N)N

Origin of Product

United States

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